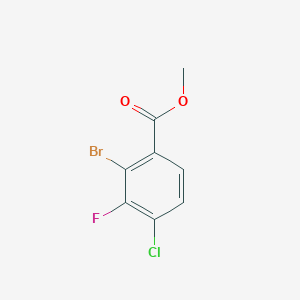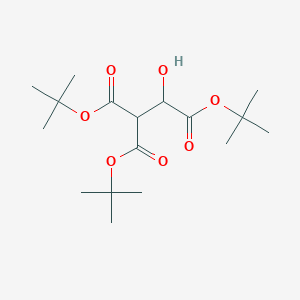
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate is a chemical compound with the molecular formula C17H30O7 and a molecular weight of 346.4159 g/mol . This compound is known for its unique structure, which includes three tert-butyl groups and a hydroxyethane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate typically involves the esterification of 2-hydroxyethane-1,1,2-tricarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Analyse Des Réactions Chimiques
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate involves its ability to act as a protecting group for carboxylic acids. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the carboxylate sites. This allows for selective reactions to occur at other functional groups in the molecule .
Comparaison Avec Des Composés Similaires
Tri-tert-butyl 2-hydroxyethane-1,1,2-tricarboxylate can be compared with similar compounds such as:
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate: This compound also contains tert-butyl groups and is used in similar applications.
Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Another compound with tert-butyl groups, used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the presence of a hydroxyethane backbone, which provides distinct reactivity and applications .
Propriétés
Formule moléculaire |
C17H30O7 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
tritert-butyl 2-hydroxyethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C17H30O7/c1-15(2,3)22-12(19)10(13(20)23-16(4,5)6)11(18)14(21)24-17(7,8)9/h10-11,18H,1-9H3 |
Clé InChI |
RFPPYLPANJWIFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


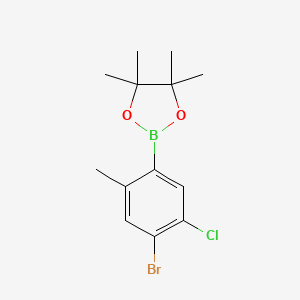
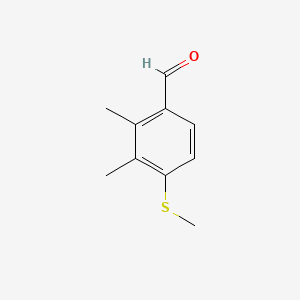
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)
![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
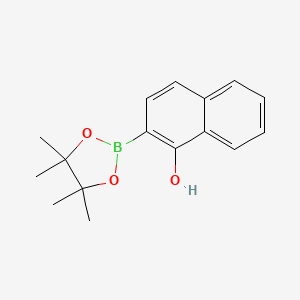
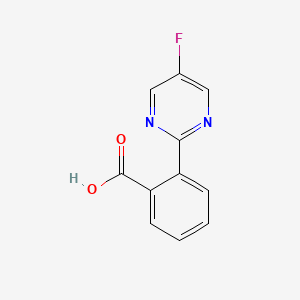

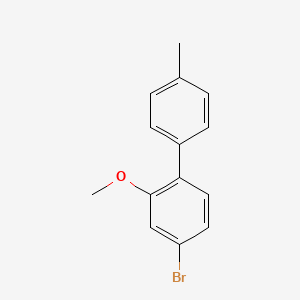
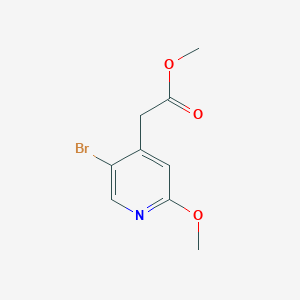
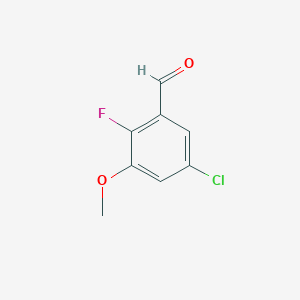
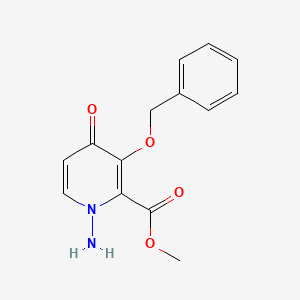
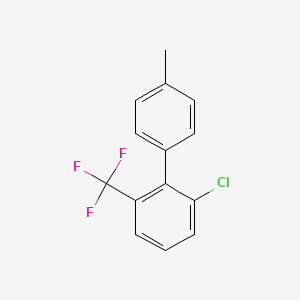
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)
